6-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Crystal Engineering Solid-State Chemistry Polymorph Screening

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS 1352395-93-7) is a dihalogenated indole-3-carboxylic acid with exceptional solid-state identity: crystal density 1.911 g/cm³, melting onset 212.1°C, monoclinic P2₁/c, unit cell 896.9 ų. These parameters are quantitatively differentiated from 6-fluoro and 6-chloro analogs, making this compound irreplaceable for crystal engineering, co-crystal screening, and solid-form patent development. It is the key intermediate for the S1P receptor antagonist chemotype described in US Patent US-8524917-B2. Its high thermal stability (b.p. 467.2°C) supports elevated-temperature synthetic sequences. Choose this compound for reproducible crystallinity and patent-protected lead optimization.

Molecular Formula C9H5BrFNO2
Molecular Weight 258.04 g/mol
CAS No. 1352395-93-7
Cat. No. B1448959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-fluoro-1H-indole-3-carboxylic acid
CAS1352395-93-7
Molecular FormulaC9H5BrFNO2
Molecular Weight258.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C2C(=O)O)F)Br
InChIInChI=1S/C9H5BrFNO2/c10-4-1-6(11)8-5(9(13)14)3-12-7(8)2-4/h1-3,12H,(H,13,14)
InChIKeyWLAZBDLIYMOXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS 1352395-93-7) – Procurement-Grade Physicochemical and Crystallographic Baseline for Halogenated Indole-3-Carboxylic Acids


6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS 1352395-93-7, C₉H₅BrFNO₂, MW 258.04) is a dihalogenated indole-3-carboxylic acid bearing bromine at the C6 position and fluorine at the C4 position [1]. The compound is recognized in patent literature as a key intermediate within the 6-substituted indole-3-carboxylic acid amide series exhibiting sphingosine-1-phosphate (S1P) receptor antagonist biological activity . As a crystalline solid, its substitution pattern produces a unique intermolecular packing architecture distinct from mono-halogenated and other regioisomeric indole-3-carboxylic acid derivatives [1].

Why In-Class Halogenated Indole-3-Carboxylic Acids Cannot Substitute for 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid – Crystal Engineering and Solid-State Property Rationale


Generic substitution among halogenated indole-3-carboxylic acid derivatives is precluded by pronounced substituent-dependent variations in crystal packing architecture, hydrogen-bonding topology, and intermolecular π–π stacking motifs [1]. Systematic crystallographic comparison of fluorine-, chlorine-, and bromine-substituted ICA derivatives demonstrates that both the identity of the halogen and its ring position materially alter unit cell parameters, density, and thermal behavior—factors that directly impact solid-form handling, formulation behavior, and reproducible crystallinity in procurement workflows [1]. The following quantitative evidence establishes the specific, non-interchangeable solid-state identity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid relative to its closest analogs.

Quantitative Differentiation Evidence – 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid vs. Halogenated Indole-3-Carboxylic Acid Comparators


Crystal Density Differential – 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid vs. 6-Fluoro-1H-indole-3-carboxylic acid and 5-Bromo-1H-indole-3-carboxylic acid

Single-crystal X-ray diffraction analysis reveals that 6-bromo-4-fluoro-1H-indole-3-carboxylic acid crystallizes with a density of 1.911 g·cm⁻³. This value is significantly higher than that of the mono-fluorinated analog 6-fluoro-1H-indole-3-carboxylic acid (1.548 g·cm⁻³) and distinct from the regioisomeric mono-brominated compound 5-bromo-1H-indole-3-carboxylic acid (1.876 g·cm⁻³), attributable to the combined mass effect and packing influence of the dual halogen substitution [1].

Crystal Engineering Solid-State Chemistry Polymorph Screening

Unit Cell Volume Differentiation – 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid vs. 6-Fluoro-1H-indole-3-carboxylic acid and 6-Chloro-1H-indole-3-carboxylic acid

6-Bromo-4-fluoro-1H-indole-3-carboxylic acid crystallizes in the monoclinic space group P2₁/c with a unit cell volume of 896.9 ų. This volume is substantially larger than that of 6-fluoro-1H-indole-3-carboxylic acid (770.0 ų, monoclinic P2₁/c) and 6-chloro-1H-indole-3-carboxylic acid (802.5 ų, monoclinic P2₁/c), reflecting the steric and electronic contribution of the bromine substituent at C6 combined with fluorine at C4 [1].

Crystallography Molecular Packing Solid-Form Characterization

Melting Point and Thermal Stability Differentiation – 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid vs. 6-Fluoro-1H-indole-3-carboxylic acid

Differential scanning calorimetry (DSC) measurements demonstrate that 6-bromo-4-fluoro-1H-indole-3-carboxylic acid exhibits a melting endotherm with onset temperature of 212.1 °C and peak temperature of 215.3 °C (ΔH_fus = 27.4 kJ·mol⁻¹). In contrast, 6-fluoro-1H-indole-3-carboxylic acid melts at a lower temperature range with onset at 198.5 °C and peak at 201.2 °C (ΔH_fus = 23.8 kJ·mol⁻¹), indicating enhanced thermal stability conferred by the dual halogen substitution pattern [1].

Thermal Analysis Process Chemistry Stability Assessment

Boiling Point and Vapor Pressure Differentiation vs. Non-Halogenated Indole-3-Carboxylic Acid Baseline

Computationally predicted physicochemical parameters place 6-bromo-4-fluoro-1H-indole-3-carboxylic acid with a boiling point of 467.2 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.2 mmHg at 25 °C . The unsubstituted parent compound indole-3-carboxylic acid (ICA) exhibits a reported boiling point of approximately 366–370 °C and higher relative volatility, indicating that the dual halogen substitution substantially reduces vapor pressure and increases thermal stability [1].

Physicochemical Properties Volatility Assessment Process Safety

S1P Receptor Antagonist Scaffold Differentiation – 6-Substituted Indole-3-Carboxylic Acid Amide Series Patent Coverage

US Patent US-8524917-B2 explicitly claims 6-substituted indole-3-carboxylic acid amide compounds having sphingosine-1-phosphate (S1P) receptor antagonist biological activity . The patent scope specifically encompasses compounds derived from 6-bromo-4-fluoro-1H-indole-3-carboxylic acid as a core intermediate, distinguishing this substitution pattern from 5-substituted, 7-substituted, or non-halogenated indole-3-carboxylic acid derivatives, which are not encompassed within the same claim scope for this specific S1P receptor antagonist chemotype.

Medicinal Chemistry S1P Receptor Patent Differentiation

Procurement-Aligned Application Scenarios for 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid (CAS 1352395-93-7)


Crystal Engineering and Solid-Form Development Requiring High-Density, Thermally Stable Indole Crystalline Phases

Based on the quantitatively demonstrated crystal density of 1.911 g·cm⁻³ and melting onset of 212.1 °C—substantially exceeding those of 6-fluoro-1H-indole-3-carboxylic acid—6-bromo-4-fluoro-1H-indole-3-carboxylic acid is the preferred procurement choice for crystal engineering studies, co-crystal screening, and solid-form patent development where higher density and superior thermal stability are required [1].

S1P Receptor Antagonist Medicinal Chemistry Programs Requiring 6-Substituted Indole-3-Carboxylic Acid Scaffolds

As explicitly documented in US Patent US-8524917-B2, 6-substituted indole-3-carboxylic acid amides constitute a defined chemotype for S1P receptor antagonist activity . Procurement of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid enables direct access to this patent-protected scaffold for structure-activity relationship (SAR) expansion and lead optimization efforts targeting S1P-mediated pathways.

High-Temperature Synthetic Transformations and Process Chemistry Requiring Low-Volatility Intermediates

With a predicted boiling point of 467.2 ± 40.0 °C and negligible vapor pressure at ambient temperature , 6-bromo-4-fluoro-1H-indole-3-carboxylic acid is well-suited for synthetic sequences involving elevated temperatures where mono-halogenated or non-halogenated indole-3-carboxylic acid derivatives may exhibit problematic volatility or thermal degradation.

Polymorph and Solid-Form Screening with Defined Unit Cell and Packing Architecture Requirements

The distinct unit cell volume of 896.9 ų and monoclinic P2₁/c space group—quantitatively differentiated from 6-fluoro-1H-indole-3-carboxylic acid (770.0 ų) and 6-chloro-1H-indole-3-carboxylic acid (802.5 ų)—make this compound the appropriate selection when crystal packing architecture is a critical parameter in solid-form patent strategies or formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.